2-methyl-1-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}propan-1-amine
Overview
Description
2-methyl-1-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}propan-1-amine is a nitrogen-containing heterocyclic compound. This compound features a pyrrole ring fused with a triazole ring, forming a unique structure that is of significant interest in medicinal chemistry and pharmaceutical research .
Mechanism of Action
Target of Action
Similar compounds, such as pyrrolopyrazine derivatives, have shown a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Mode of Action
It is known that similar compounds interact with their targets to inhibit their function . For example, kinase inhibitors block the activity of kinases, which are enzymes that add phosphate groups to other proteins .
Biochemical Pathways
Similar compounds have been found to affect a variety of pathways, including those involved in cell growth, inflammation, and viral replication .
Pharmacokinetics
These properties would impact the bioavailability of the compound, determining how much of the compound reaches its target and how long it stays in the body .
Result of Action
Similar compounds have been found to inhibit the growth of cancer cells, reduce inflammation, and inhibit the replication of viruses .
Action Environment
The action, efficacy, and stability of 2-methyl-1-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}propan-1-amine can be influenced by various environmental factors . These could include the pH of the environment, the presence of other compounds, and the temperature .
Biochemical Analysis
Biochemical Properties
2-methyl-1-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}propan-1-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with serine/threonine-protein kinases, which are crucial for regulating cellular processes such as metabolism, proliferation, and cell survival . The nature of these interactions often involves binding to the active sites of these enzymes, leading to either inhibition or activation of their catalytic activity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the AKT signaling pathway, which is involved in cell growth and survival . Additionally, this compound can alter the expression of specific genes, leading to changes in cellular behavior and function.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as enzymes and receptors, influencing their activity. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular processes, including alterations in cell growth and metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhanced cellular function and improved metabolic activity. At higher doses, it can lead to toxic or adverse effects, including cellular damage and impaired organ function . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, this compound can affect the activity of enzymes involved in amino acid metabolism, leading to changes in the levels of specific metabolites . These interactions are crucial for understanding the compound’s overall impact on cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. This compound is transported by specific transporters and binding proteins, which facilitate its movement across cellular membranes . Its localization and accumulation within different cellular compartments can influence its activity and function.
Subcellular Localization
The subcellular localization of this compound is a critical factor in determining its activity and function. This compound is directed to specific compartments or organelles within the cell, where it exerts its effects. Targeting signals and post-translational modifications play a role in its localization, ensuring that it reaches the appropriate sites of action . Understanding its subcellular distribution is essential for elucidating its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}propan-1-amine typically involves cyclization reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of a pyrrole derivative with a triazole precursor in the presence of a strong acid like hydrochloric acid can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale cyclization reactions using automated reactors. These methods ensure high yield and purity of the final product. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
2-methyl-1-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}propan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amine group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted amine derivatives.
Scientific Research Applications
2-methyl-1-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}propan-1-amine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly for its kinase inhibitory activity.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another nitrogen-containing heterocyclic compound with kinase inhibitory activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its cytotoxic activities against cancer cell lines.
Uniqueness
2-methyl-1-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}propan-1-amine is unique due to its specific structure, which combines a pyrrole ring with a triazole ring. This unique structure contributes to its distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
1-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)-2-methylpropan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4/c1-6(2)8(10)9-12-11-7-4-3-5-13(7)9/h6,8H,3-5,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVVZQDQWNMAEIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=NN=C2N1CCC2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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